molecular formula C6H10N4O2S B2610720 (2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid CAS No. 1955474-85-7

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid

Cat. No.: B2610720
CAS No.: 1955474-85-7
M. Wt: 202.23
InChI Key: AZCSQHICDPMUDA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid is a compound that features a tetrazole ring, a sulfur-containing side chain, and a butanoic acid moiety. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including (2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid, can be approached through various methods. One common method involves the reaction of oximes with sodium azide in the presence of a Lewis acid catalyst such as indium(III) chloride . This method offers good yields and mild reaction conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid is unique due to its combination of a tetrazole ring and a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSQHICDPMUDA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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